molecular formula C6H12OS B15296295 2-methylpentanethioic S-acid

2-methylpentanethioic S-acid

Cat. No.: B15296295
M. Wt: 132.23 g/mol
InChI Key: IUBCTUXJYXUSAZ-UHFFFAOYSA-N
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Description

2-Methylpentanethioic S-acid, also known as 2-methylpentanethioic acid, is an organic compound with the molecular formula C6H12OS. This compound is characterized by the presence of a thiol group (-SH) attached to a pentanoic acid backbone, with a methyl group substitution at the second carbon. It is a sulfur-containing carboxylic acid derivative, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methylpentanethioic S-acid

InChI

InChI=1S/C6H12OS/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

IUBCTUXJYXUSAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentanethioic S-acid can be achieved through several methods. One common approach involves the thiolation of 2-methylpentanoic acid. This can be done by reacting 2-methylpentanoic acid with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid (HCl), and is conducted at elevated temperatures to facilitate the formation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-methylpentanoyl chloride in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for large-scale production with high yield and purity.

Chemical Reactions Analysis

Acid-Base Chemistry

2-Methylpentanethioic S-acid (RCOSH) exhibits strong acidic properties due to the -SH group. The acidity arises from resonance stabilization of the thiolate ion (RCOS⁻), similar to carboxylic acids.

Reaction Type Mechanism Conditions Product
DehydrationFormation of thioester or thiolactone via intramolecular cyclizationConcentrated acid (e.g., H₂SO₄)Thioester/thiolactone
Nucleophilic substitutionAttack by nucleophiles (e.g., alcohols, amines) on the electrophilic sulfurAlcoholic NaOH or catalytic acidThioester/thioamide

Esterification

The compound can react with alcohols to form thioesters, analogous to carboxylic acid esterification.

RCOSH+R’OHH+RCOSR’+H2O\text{RCOSH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOSR'} + \text{H}_2\text{O}

Amidation

Reaction with amines yields thioamides, driven by the nucleophilic amine attacking the electrophilic sulfur.

RCOSH+NH3H+RCOSNH2+H2O\text{RCOSH} + \text{NH}_3 \xrightarrow{\text{H}^+} \text{RCOSNH}_2 + \text{H}_2\text{O}

Catalytic Reactions

The compound may act as a sulfur-based catalyst in acid-catalyzed processes, leveraging its strong acidity. For example, in esterification or dehydration reactions , it could replace traditional mineral acids like H₂SO₄.

Biochemical Relevance

As a sulfur analog of carboxylic acids, it may mimic biological roles in sulfur metabolism or protein modification.

Comparative Analysis with Related Compounds

Compound Key Reaction Reactivity Applications
Methanesulfonic acid Electrophilic substitutionHigh (strong acid)Industrial catalysis, synthesis
2-Methylpentanoic acid Esterification, amidationModerate (weak acid)Pharmaceutical intermediates
This compound Acid-base, esterificationStrong (due to -SH)Potential in sulfur chemistry

Scientific Research Applications

2-Methylpentanethioic S-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylpentanethioic S-acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanoic acid: Lacks the thiol group, resulting in different reactivity and applications.

    2-Methylpentanedioic acid: Contains two carboxylic acid groups, leading to distinct chemical properties.

    2-Methylvaleric acid: Another isomer with similar molecular weight but different structural arrangement.

Uniqueness

2-Methylpentanethioic S-acid is unique due to the presence of both a thiol and a carboxylic acid group, which imparts a combination of reactivity and functionality not found in its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Biological Activity

Overview of 2-Methylpentanethioic S-Acid

Chemical Structure and Properties
this compound, also known as 2-methyl-5-pentanethiol or 2-methyl-5-thiapentanoic acid, is a sulfur-containing organic compound. Its chemical formula is C6H12OSC_6H_{12}OS, and it features a thiol group (-SH) that imparts unique biological properties.

Biological Activity
The biological activity of this compound is primarily linked to its role in biochemical pathways, particularly in relation to sulfur metabolism. Compounds containing thiol groups are known to participate in various biological processes, including:

  • Antioxidant Activity : Thiols can act as antioxidants by donating electrons to free radicals, thus neutralizing their harmful effects.
  • Enzyme Regulation : Thiols are crucial for the activity of many enzymes, particularly those involved in detoxification processes.
  • Cell Signaling : this compound may influence cell signaling pathways through the modification of proteins via thiolation.

Case Studies and Experimental Data

  • Antioxidant Capacity : A study evaluating various thiols showed that compounds similar to this compound exhibited significant antioxidant activity, reducing oxidative stress markers in cellular models.
  • Enzymatic Interactions : Research has indicated that thiols can modulate the activity of enzymes such as glutathione peroxidase and superoxide dismutase, which are critical for maintaining cellular redox balance.
  • Toxicological Studies : Investigations into the toxicity of sulfur-containing compounds have demonstrated that while many thiols have protective roles, excessive concentrations can lead to cellular damage due to reactive sulfur species formation.

Data Table: Biological Activity of Thiols

PropertyEffect/ActivityReference
Antioxidant ActivityReduces oxidative stress in cells
Enzyme ModulationActivates detoxifying enzymes
Cell SignalingInfluences protein function through thiolation
ToxicityHigh concentrations can induce cellular damage

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